molecular formula C14H11NO3S B11852286 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid CAS No. 117081-10-4

8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid

Cat. No.: B11852286
CAS No.: 117081-10-4
M. Wt: 273.31 g/mol
InChI Key: KYJNXHIFVPXNIU-UHFFFAOYSA-N
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Description

8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid is a fused heterocyclic compound featuring a quinoline core with a thieno ring system annulated at the [3,2-g] positions. The molecule includes an ethyl substituent at position 8, a ketone group at position 5, and a carboxylic acid moiety at position 5. This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler quinoline derivatives. The thieno ring introduces sulfur-containing aromaticity, which may enhance π-π stacking interactions and influence solubility and reactivity.

Properties

CAS No.

117081-10-4

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

8-ethyl-5-oxothieno[3,2-g]quinoline-6-carboxylic acid

InChI

InChI=1S/C14H11NO3S/c1-2-15-7-10(14(17)18)13(16)9-5-8-3-4-19-12(8)6-11(9)15/h3-7H,2H2,1H3,(H,17,18)

InChI Key

KYJNXHIFVPXNIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C3C(=C2)C=CS3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid typically involves a multi-step process starting from aniline derivatives. One efficient method involves a tandem nucleophilic aromatic substitution/cyclization reaction. This sequence can be carried out without chromatographic purification, making it suitable for industrial production . The versatile intermediate 2-carboxylic acid is often used as a precursor for further functionalization .

Chemical Reactions Analysis

8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thienoquinoline structures exhibit significant antimicrobial properties. The presence of functional groups such as carboxylic acids and keto groups enhances their interaction with microbial targets. For instance, derivatives of thienoquinolines have shown efficacy against various bacterial strains, suggesting that 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid could be developed into a novel antimicrobial agent .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Studies on related quinoline derivatives have demonstrated their ability to induce cytotoxic effects in cancer cell lines by increasing reactive oxygen species (ROS) levels, which can selectively target cancer cells due to their heightened oxidative stress . The potential for 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid to act similarly warrants further investigation.

Synthetic Routes

The synthesis of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid typically involves multi-step organic reactions. Common synthetic methods may include cyclization reactions that incorporate starting materials with appropriate functional groups to yield the desired product. These methods are essential for producing the compound in sufficient quantities for biological testing .

While specific case studies on 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid are scarce, related research on thienoquinolines has documented their effectiveness against various pathogens and cancer cell lines. For example:

  • Anticancer Activity : A study evaluated a series of quinoline derivatives for their antiproliferative effects on human cancer cell lines (HeLa and HT29). Compounds demonstrated significant cytotoxicity linked to their structural features .
  • Antimicrobial Studies : Research on quinolone derivatives has shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that similar thienoquinolines might also exhibit antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid involves inhibition of specific kinases. It targets serine-threonine and tyrosine kinases, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid are compared below with three categories of analogs: simple quinoline-carboxylic acids, fluoroquinolones, and fused-ring systems.

Substituent Position and Functional Group Effects

Compound Name Substituents Fused Ring Melting Point (°C) Key Spectral Features (IR/NMR)
8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid 8-Ethyl, 5-oxo, 6-COOH Thieno[3,2-g] N/A COOH IR: ~1700 cm⁻¹; Ethyl: δ1.20–1.40 (m)
6-Methylquinoline-8-carboxylic acid 6-Methyl, 8-COOH None 222–223 COOH IR: ~1719 cm⁻¹; Methyl: δ2.50 (s)
Compound 10 (fluoroquinolone) 1-Cyclopropyl, 6-F, 8-Amino, 3-COOH None 287–289 COOH IR: 1719 cm⁻¹; Cyclopropyl: δ1.20 (m)
  • Key Observations: The ethyl group at position 8 in the target compound likely increases hydrophobicity compared to the methyl group in 6-Methylquinoline-8-carboxylic acid . The 5-oxo group in the target compound may enhance hydrogen-bonding capacity, similar to the 4-oxo group in fluoroquinolones like Compound 10, which is critical for antimicrobial activity . The cyclopropyl substituent in Compound 10 contributes to conformational rigidity, whereas the ethyl group in the target compound offers greater rotational freedom .

Fused-Ring Systems

Compound Name Fused Ring Impact on Properties
8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid Thieno[3,2-g] Increased aromaticity, potential for sulfur-mediated interactions.
Compound 5a (benzodiazepine-fused) Benzodiazepine Enhanced planarity and π-stacking; MP: 325–326°C (decomp).
Simple quinoline-carboxylic acids None Lower molecular weight, higher solubility in polar solvents.
  • Key Observations: The thieno ring in the target compound introduces sulfur, which may improve binding to metal ions or biological targets compared to non-sulfur analogs. Benzodiazepine-fused systems (e.g., Compound 5a) exhibit higher thermal stability (decomposition at 325–326°C) due to extended conjugation , whereas the thieno system may offer intermediate stability.

Spectral and Reactivity Trends

  • IR Spectroscopy: Carboxylic acid C=O stretches in quinolines typically appear near 1700–1720 cm⁻¹, as seen in Compound 10 (1719 cm⁻¹) and inferred for the target compound . The thieno ring’s C-S vibrations may introduce additional peaks near 600–700 cm⁻¹, absent in non-sulfur analogs.
  • NMR Spectroscopy: Ethyl groups (e.g., δ1.20–1.40 for CH2 and δ2.50–3.00 for CH3) are distinct from cyclopropyl (δ0.85–1.08) or methyl (δ2.50) substituents . The 5-oxo group may deshield adjacent protons, causing downfield shifts in H-NMR compared to non-ketone analogs.

Biological Activity

8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid is a synthetic compound belonging to the class of thienoquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid can be represented as follows:

C12H11NO3S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3\text{S}

This compound features a thienoquinoline core that is known for its diverse pharmacological properties. The presence of the carboxylic acid group enhances its solubility and potential bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer activity of thienoquinoline derivatives, including 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

  • Cell Line Studies :
    • The MTT assay was employed to evaluate the cytotoxicity of the compound against the MCF-7 breast cancer cell line. Results indicated that this compound exhibits strong anticancer activity, comparable to established chemotherapeutics like Doxorubicin (Dox) .
    • In vitro studies demonstrated that concentrations as low as 10 µM could inhibit cell proliferation effectively.

The mechanism through which 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid exerts its anticancer effects appears to involve:

  • Inhibition of Enzymatic Activity : Preliminary data suggest that this compound may inhibit members of the FEN1 superfamily, which are crucial for DNA replication and repair processes . This inhibition can lead to increased apoptosis in cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any new drug candidate.

  • Absorption and Bioavailability :
    • Studies indicate that compounds with similar structures possess favorable absorption characteristics when evaluated using Caco-2 cell models . This suggests that 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid may also exhibit good bioavailability.
  • Toxicological Assessment :
    • Initial assessments have shown low toxicity levels in normal cell lines compared to cancerous ones, indicating a degree of selectivity that is desirable in anticancer therapeutics.

Case Studies

Several case studies have been documented regarding the use of thienoquinoline derivatives in clinical settings:

  • Case Study on MCF-7 Cells :
    • A study conducted on MCF-7 cells demonstrated that treatment with 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be significantly lower than that of many existing treatments .
  • Synergistic Effects :
    • Combination therapies involving this compound and other chemotherapeutic agents have shown enhanced efficacy in preclinical models, suggesting potential for use in combination therapy protocols.

Data Summary

The following table summarizes key findings related to the biological activity of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid:

Property Finding
Chemical Structure C₁₂H₁₁N₃O₃S
Cell Line Tested MCF-7 (breast cancer)
Cytotoxicity (IC50) < 10 µM
Mechanism of Action Inhibition of FEN1 superfamily
Pharmacokinetics Favorable absorption predicted
Toxicity Low toxicity in normal cells

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